molecular formula C20H24FNO5S2 B2420389 3-((4-Fluorophenyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine CAS No. 1797629-74-3

3-((4-Fluorophenyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine

Cat. No. B2420389
CAS RN: 1797629-74-3
M. Wt: 441.53
InChI Key: NVIIBCBHMOBVJN-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug development. This compound is also known as FSPP and is a piperidine derivative with two sulfonamide groups attached to it.

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the detection of related substances in the drug substance for multidrug-resistant tuberculosis (MDR-TB) through a high-performance liquid chromatography method. The related substances characterized include several sulfonamides and sulfones, underscoring the importance of such compounds in drug purity analysis and pharmaceutical research (Jayachandra et al., 2018).

Chemical Synthesis for Biomedical Research

  • Another study described the synthesis and application of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor in carbohydrate chemistry, demonstrating the role of fluorophenyl sulfones in the protection and deprotection of hydroxyl groups, which is crucial for the synthesis of complex carbohydrates (Spjut et al., 2010).

Fluorescent Tags for Biological Studies

  • Research on fluorescent-tagged histamine H3 receptor ligands highlighted the synthesis of derivatives from (3-phenoxypropyl)piperidine, indicating the utility of such compounds in the development of tools for binding site identification and understanding receptor interactions (Amon et al., 2007).

Materials Science and Fuel Cell Applications

  • A study on comb-shaped poly(arylene ether sulfone)s for proton exchange membranes in fuel cells detailed the synthesis of a sulfonated side-chain grafting unit, demonstrating the material's potential in energy conversion technologies (Kim et al., 2008).

properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(3-phenoxypropylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO5S2/c21-17-9-11-19(12-10-17)29(25,26)20-8-4-13-22(16-20)28(23,24)15-5-14-27-18-6-2-1-3-7-18/h1-3,6-7,9-12,20H,4-5,8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIIBCBHMOBVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CCCOC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Fluorophenyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine

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